Lithium;3-cyano-2-pyridin-2-ylpropanoate

Description

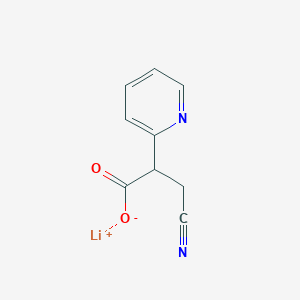

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

lithium;3-cyano-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.Li/c10-5-4-7(9(12)13)8-3-1-2-6-11-8;/h1-3,6-7H,4H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJFDOJFLMMLZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C(CC#N)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for Lithium;3 Cyano 2 Pyridin 2 Ylpropanoate

Synthesis of the 3-cyano-2-pyridin-2-ylpropanoate Ligand Precursor

The construction of the 3-cyano-2-pyridin-2-ylpropanoate ligand is a critical phase that requires careful strategic planning. This involves the initial synthesis or utilization of a 2-substituted pyridine (B92270) core, followed by the elaboration of the propanoate side chain containing a cyano group.

The pyridine ring is a foundational component of numerous pharmaceuticals and functional materials. While the synthesis of the target ligand often starts from a pre-existing 2-substituted pyridine, a variety of methods are available for the de novo synthesis of the pyridine core itself. These methods generally involve condensation reactions or cycloadditions.

A prominent method is the Hantzsch Pyridine Synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source, followed by an oxidation step to form the pyridine ring. Modifications to this classical approach allow for the synthesis of asymmetrically substituted pyridines. Other notable strategies include cycloaddition reactions, such as the Diels-Alder reaction of 1-azadienes with an alkyne, followed by oxidation.

For creating 2-substituted pyridines specifically, transition metal-catalyzed cross-coupling reactions are particularly powerful. Reactions such as the Negishi coupling (using a 2-pyridylzinc reagent) and Suzuki coupling (using a 2-pyridylboronic acid) allow for the direct attachment of various groups to the C-2 position of the pyridine ring. Another effective approach involves the functionalization of pyridine N-oxides, which activates the C-2 position for nucleophilic attack. rsc.org

Table 1: Selected Methodologies for 2-Substituted Pyridine Synthesis

| Method | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | Forms a 1,4-dihydropyridine (B1200194) intermediate; requires subsequent oxidation. |

| Negishi Coupling | 2-Halopyridine, Organozinc reagent | Palladium-catalyzed; versatile for C-C bond formation. |

| Suzuki Coupling | 2-Halopyridine, Organoboronic acid | Palladium-catalyzed; tolerant of many functional groups. |

| Pyridine N-Oxide Chemistry | Pyridine N-oxide, Nucleophile/Electrophile | N-oxide group activates the ring, particularly at the C2 and C4 positions. rsc.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium (B1175870) acetate (B1210297) | A multi-component reaction that offers good yields for a variety of substituted pyridines. |

With a suitable 2-substituted pyridine starting material, the focus shifts to building the 3-cyano-2-pyridin-2-ylpropanoate side chain. A highly efficient and plausible route is the Knoevenagel condensation. wikipedia.org

This strategy involves the reaction of pyridine-2-carbaldehyde with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or an amine. researchgate.net This condensation reaction typically yields an α,β-unsaturated product, in this case, ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate. wikipedia.orgbldpharm.com This intermediate is a stable, often crystalline solid that can be readily purified. researchgate.netresearchgate.net Studies have shown that this reaction can proceed efficiently in various solvents, including environmentally benign options like ethanol-water mixtures, sometimes even without a catalyst. bas.bg

The subsequent step is the selective reduction of the carbon-carbon double bond of the acrylate (B77674) intermediate to yield the saturated propanoate backbone. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com This two-step sequence (Knoevenagel condensation followed by reduction) is a robust method for accessing the target ligand precursor, ethyl 3-cyano-2-pyridin-2-ylpropanoate.

An alternative approach involves the α-alkylation of 2-pyridylacetonitrile. sigmaaldrich.com The methylene protons adjacent to both the pyridine ring and the cyano group are acidic and can be removed by a suitable base (e.g., sodium amide, lithium diisopropylamide) to generate a nucleophilic carbanion. prepchem.com This anion can then react with an electrophile like ethyl bromoacetate (B1195939) to form the desired carbon skeleton. However, controlling reactivity and preventing side reactions can be more challenging with this method compared to the Knoevenagel route.

Table 2: Knoevenagel Condensation of Pyridine-2-carbaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst/Conditions | Product | Yield |

| Ethyl Cyanoacetate | Piperidine, Ethanol, RT | Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate | High researchgate.net |

| Malononitrile | H2O:EtOH, RT, Catalyst-free | 2-(pyridin-2-ylmethylene)malononitrile | ~90% bas.bg |

| Cyanoacetamide | H2O:EtOH, RT, Catalyst-free | (E)-2-cyano-3-(pyridin-2-yl)acrylamide | Moderate bas.bg |

The C-2 carbon of the propanoate chain in 3-cyano-2-pyridin-2-ylpropanoate is a stereocenter. Therefore, controlling the stereochemistry is a crucial aspect for applications where a single enantiomer is required. In the synthetic route involving the reduction of ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate, stereocontrol can be achieved through asymmetric hydrogenation.

This involves using a chiral catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions can lead to the preferential formation of one enantiomer over the other, often with high enantiomeric excess (e.e.). A wide array of chiral ligands, such as those based on the BINAP or DuPhos scaffolds, have been developed for the asymmetric reduction of similar substituted alkenes. Asymmetric reduction using chiral borohydride (B1222165) reagents prepared from borane (B79455) and chiral amino alcohols also represents a viable method for achieving enantioselectivity. rsc.org

Formation of Lithium Salts and Coordination Compounds

Once the ligand precursor, 3-cyano-2-pyridin-2-ylpropanoic acid, is synthesized, the final step is the formation of the lithium salt.

The most direct method for preparing Lithium;3-cyano-2-pyridin-2-ylpropanoate is through a standard acid-base neutralization reaction. This first requires the hydrolysis of the ethyl ester precursor to the corresponding carboxylic acid. vaia.com

Ester Hydrolysis: The ethyl 3-cyano-2-pyridin-2-ylpropanoate is treated with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), typically in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. thieme-connect.demasterorganicchemistry.com This process, known as saponification, cleaves the ester bond to form the carboxylate salt and ethanol. libretexts.orglumenlearning.com Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the free 3-cyano-2-pyridin-2-ylpropanoic acid, which can be isolated.

Salt Formation: The purified carboxylic acid is then dissolved in a suitable solvent (e.g., water, ethanol) and treated with a stoichiometric amount of a lithium base. Lithium hydroxide (LiOH) is commonly used for this purpose. thieme-connect.de The neutralization reaction yields the lithium salt and water. Evaporation of the solvent provides the final product, this compound.

Table 3: Common Lithium Bases for Salt Formation

| Lithium Base | Formula | Key Properties |

| Lithium Hydroxide | LiOH | Strong base, readily available, byproduct is water. thieme-connect.de |

| Lithium Carbonate | Li2CO3 | Weaker base, may require heating, byproduct is H2O and CO2. |

| Lithium Methoxide | LiOCH3 | Strong base, used in non-aqueous conditions, byproduct is methanol. |

Organolithium reagents are highly reactive compounds that serve as powerful bases and nucleophiles in organic synthesis. wikipedia.org Their utility can be harnessed in several ways for the synthesis of the target molecule or its precursors.

One application is in the deprotonation of weakly acidic C-H bonds. For instance, in an alternative synthesis of the ligand, an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could be used to deprotonate 2-picoline at the methyl group. nih.gov The resulting picolyl anion is a potent nucleophile that can react with an appropriate electrophile to initiate the formation of the side chain.

Furthermore, directed ortho-metalation is a powerful strategy for the functionalization of pyridine rings. baranlab.org A directing group on the pyridine ring can guide an organolithium reagent to deprotonate the adjacent ortho position. clockss.org While not the most direct route for the target compound, this methodology is fundamental in pyridine chemistry for creating specific substitution patterns. For example, a 2-substituted pyridine can be lithiated at the C-3 position using a hindered base like LDA to avoid nucleophilic addition to the ring. clockss.org

Organolithium reagents can also react directly with carboxylic acids. Typically, two equivalents of an organolithium reagent add to a carboxylic acid to produce a ketone after acidic workup. masterorganicchemistry.comyoutube.com This reactivity highlights the need for careful selection of reagents and protection of the carboxylic acid group if an organolithium reagent is used in a synthetic step after its formation.

Table 4: Common Organolithium Reagents in Synthesis

| Reagent | Formula | Common Use / Selectivity |

| n-Butyllithium | n-BuLi | Strong base and nucleophile; widely used for deprotonation and lithium-halogen exchange. nih.gov |

| sec-Butyllithium | s-BuLi | More sterically hindered and more basic than n-BuLi. |

| tert-Butyllithium | t-BuLi | Very strong, sterically hindered, non-nucleophilic base. |

| Lithium Diisopropylamide (LDA) | LiN(i-Pr)2 | Strong, non-nucleophilic, sterically hindered base; often used for forming enolates or deprotonating pyridines. clockss.org |

Catalytic Methodologies Employed in Compound Synthesis

Given the proposed synthetic strategies starting from precursors like 2-pyridineacetonitrile, several catalytic methodologies are applicable for the key bond-forming steps. These methods are well-established in the synthesis of functionalized pyridines and related heterocyclic compounds. nih.govrsc.org

Base Catalysis for C-C Bond Formation:

A primary strategy for constructing the carbon skeleton would be a base-catalyzed reaction involving the carbanion of 2-pyridineacetonitrile. Two classical reactions are particularly relevant:

Michael Addition: The reaction of the 2-pyridineacetonitrile carbanion with an acrylate ester (e.g., ethyl acrylate) represents a direct route to the desired carbon backbone. This conjugate addition is typically catalyzed by a base, which can range from common inorganic bases like cesium carbonate (Cs₂CO₃) to organic bases. nih.govrsc.org The choice of base can be critical for achieving high yields and minimizing side reactions.

Knoevenagel Condensation: While a direct Knoevenagel condensation might not lead to the propanoate structure, related base-catalyzed condensations are fundamental in C-C bond formation. nih.govbhu.ac.inbas.bgrsc.org For instance, a reaction with a suitable two-carbon electrophile followed by reduction and hydrolysis could be envisioned. The catalysts for such reactions are often weak bases like piperidine or ammonium acetate. bhu.ac.inbas.bg In the context of green chemistry, catalyst-free, water-mediated Knoevenagel-type reactions have also been explored. rsc.org

Transition Metal Catalysis:

Transition metal catalysis offers powerful alternatives for forming the key C-C bond, particularly through cross-coupling or C-H functionalization reactions. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: A strategy could involve the coupling of a 2-halopyridine with a suitable three-carbon pronucleophile. Palladium catalysts with various phosphine ligands are standard for such transformations. acs.org

Rhodium-Catalyzed C-H Functionalization: More advanced strategies involve the direct functionalization of the C-H bond at the C2 position of the pyridine ring. nih.gov Rhodium complexes have been used for the C-H alkenylation of α,β-unsaturated ketoximes, a reaction that forms a pyridine ring. nih.gov A similar approach could potentially be adapted for the direct introduction of the propanoate side chain onto a pre-existing pyridine ring.

Iron-Catalyzed Cyanation: If the synthetic route involves introducing the cyano group at a later stage, iron-based catalysts have been shown to be effective for the α-cyanation of compounds containing a pyridine ring. rsc.org

The following table provides a comparative overview of potential catalytic methodologies for the synthesis of the 3-cyano-2-pyridin-2-ylpropanoate core structure.

| Catalytic Method | Catalyst/Reagents | Key Transformation | Advantages | Potential Challenges |

| Michael Addition | Cs₂CO₃, NaH, Organic Bases | C-C Bond Formation | High atom economy, mild conditions. nih.govresearchgate.net | Potential for polymerization of the acrylate, side reactions. |

| Knoevenagel-type Condensation | Piperidine, Ammonium Acetate, L-Proline | C-C Bond Formation | Well-established, versatile, can be performed under green conditions. bas.bgrsc.orgnih.gov | May require multi-step sequence to achieve the target structure. |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | C-C Bond Formation | High efficiency, broad substrate scope. nih.govacs.org | Requires pre-functionalized starting materials (e.g., halopyridines). |

| Rhodium-Catalyzed C-H Functionalization | [RhCl(coe)₂]₂ with phosphite (B83602) ligands | C-C Bond Formation | Direct functionalization of C-H bonds, atom-economical. nih.gov | Regioselectivity can be a challenge, may require directing groups. nih.gov |

| Iron-Catalyzed Cyanation | FeCl₃ | C-N Bond Formation (Cyanation) | Use of an inexpensive and abundant metal catalyst. rsc.org | Requires a precursor without the cyano group, handling of cyanide sources. |

Process Optimization and Scalability Considerations for Laboratory Synthesis

Optimizing the synthesis of a fine chemical like this compound for laboratory-scale production involves a systematic study of various reaction parameters to maximize yield and purity while ensuring safety and practicality.

Optimization of Reaction Parameters:

Catalyst Selection and Loading: The choice of catalyst is paramount. For a base-catalyzed Michael addition, screening different bases (e.g., DBU, K₂CO₃, Cs₂CO₃) and their loading (typically 5-20 mol%) would be necessary to find the optimal balance between reaction rate and side-product formation. For transition metal-catalyzed reactions, both the metal precursor and the ligand need to be optimized. acs.org

Solvent Effects: The polarity and nature of the solvent can significantly influence reaction outcomes. Aprotic polar solvents like THF, DMF, or acetonitrile (B52724) are often used for such reactions. Optimization would involve screening a range of solvents to find the one that provides the best solubility for reactants and intermediates, and promotes the desired reaction pathway. organic-chemistry.org

Temperature and Reaction Time: These two parameters are interdependent. An optimal temperature accelerates the reaction without promoting decomposition or unwanted side reactions. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum product formation and avoid prolonged reaction times that could lead to decreased yields.

Stoichiometry of Reactants: The molar ratio of the nucleophile (e.g., 2-pyridineacetonitrile) to the electrophile (e.g., ethyl acrylate) should be optimized. Using a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess could complicate purification.

Scalability Considerations:

Scaling up a reaction from a few milligrams to a multi-gram or kilogram laboratory scale introduces new challenges. acs.orgacs.org

Mixing and Heat Transfer: In larger reaction vessels, efficient stirring is crucial to ensure homogeneity and maintain a consistent temperature throughout the reaction mixture. Exothermic reactions that are easily controlled on a small scale may require external cooling or controlled addition of reagents on a larger scale to prevent thermal runaways.

Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or purification by column chromatography, can become cumbersome and inefficient on a larger scale. Alternative purification methods like crystallization or distillation should be considered.

Safety: The toxicity and hazards of all reagents, intermediates, and byproducts must be carefully evaluated. For instance, if a cyanide source is used, appropriate safety protocols for handling and quenching are essential. nih.govacs.org

Flow Chemistry: For scaling up, continuous flow synthesis can offer significant advantages over batch processing in terms of safety, control over reaction parameters, and ease of automation. durham.ac.uk This approach can be particularly beneficial for managing exothermic reactions and for multi-step sequences. durham.ac.uk

The following table summarizes key parameters for optimization and their potential impact on the synthesis.

| Parameter | Factors to Consider | Potential Impact on Synthesis |

| Catalyst | Type (base, organocatalyst, transition metal), loading, ligand (for metals). | Reaction rate, yield, selectivity, cost. |

| Solvent | Polarity, aprotic/protic, boiling point. | Reactant solubility, reaction rate, stability of intermediates, ease of removal. |

| Temperature | Reaction kinetics vs. stability of reactants and products. | Reaction rate, yield, formation of byproducts. |

| Concentration | Molarity of reactants. | Reaction rate, potential for side reactions (e.g., polymerization). |

| Purification | Chromatography, crystallization, distillation, extraction. | Product purity, yield loss, scalability, time and resource consumption. |

Iii. Coordination Chemistry of Lithium with 3 Cyano 2 Pyridin 2 Ylpropanoate

Fundamental Principles of Lithium-Carboxylate and Lithium-Pyridine Coordination

The interaction between the hard Lewis acid Li⁺ and the hard Lewis base of the carboxylate group (RCOO⁻) is a fundamental aspect of its coordination chemistry. Lithium-carboxylate interactions are predominantly electrostatic in nature. The carboxylate group can coordinate to the lithium ion in several ways, including monodentate, bidentate (chelating), and bridging modes. These versatile coordination modes facilitate the formation of various supramolecular structures, from simple dimers to complex coordination polymers. rsc.orgrsc.org The resulting coordination geometry around the lithium ion is typically tetrahedral or distorted tetrahedral, although higher coordination numbers are also observed.

Similarly, the coordination of lithium with pyridine (B92270) and its derivatives is a well-studied area. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the lithium cation to form a Li-N bond. rsc.org The strength of this interaction can be influenced by the electronic properties of substituents on the pyridine ring. In complexes containing both carboxylate and pyridyl functionalities, a chelate ring can be formed, which enhances the stability of the complex.

Characterization of Coordination Modes and Ligand Binding Sites

The 3-cyano-2-pyridin-2-ylpropanoate ligand offers three distinct potential binding sites for the lithium cation. The preferred coordination mode will depend on a variety of factors, including steric hindrance, electronic effects, and the nature of the solvent.

The carboxylate group is expected to be the primary binding site for the lithium ion due to its negative charge and the hard-hard interaction principle. The two oxygen atoms of the carboxylate can bind to a single lithium ion in a bidentate fashion, forming a stable four-membered chelate ring. Alternatively, each oxygen atom can coordinate to a different lithium ion, leading to a bridging mode that can extend into one-, two-, or three-dimensional polymeric structures. rsc.org The specific binding mode can often be determined by infrared (IR) spectroscopy by analyzing the difference in the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group.

| Coordination Mode | Description | Typical Li-O Bond Distance (Å) |

|---|---|---|

| Monodentate | Only one oxygen atom of the carboxylate group is coordinated to the lithium ion. | 1.90 - 2.00 |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group coordinate to the same lithium ion. | 1.95 - 2.10 |

| Bridging | The carboxylate group bridges two or more lithium ions. | 1.95 - 2.20 |

Data compiled from representative lithium carboxylate structures. researchgate.net

The nitrogen atom of the pyridyl group is another strong potential coordination site for the lithium ion. The formation of a Li-N bond is well-documented in numerous lithium-pyridine complexes. rsc.orgresearchgate.net In the case of 3-cyano-2-pyridin-2-ylpropanoate, the pyridyl nitrogen and one of the carboxylate oxygens can act as a bidentate N,O-chelate, forming a stable five-membered ring around the lithium ion. This chelation is often a driving force in the coordination of such ligands. The Li-N bond distances in such complexes typically fall in the range of 2.0 to 2.2 Å. materialsproject.org

The cyano group (C≡N) is a weaker Lewis base compared to the carboxylate and pyridyl functionalities. However, coordination of the cyano nitrogen to lithium has been observed, particularly in systems where stronger donors are absent or sterically hindered. acs.orgnih.gov This interaction is generally weaker, characterized by longer Li-N bond distances. In the context of the 3-cyano-2-pyridin-2-ylpropanoate ligand, the cyano group might participate in coordination if the steric and electronic environment around the lithium center allows, potentially leading to higher coordination numbers or bridging interactions. Infrared spectroscopy is a useful tool for investigating the involvement of the cyano group in coordination. The C≡N stretching frequency, typically observed around 2250 cm⁻¹, often shifts to a higher wavenumber upon coordination to a metal ion. scielo.org.zayoutube.comchemvista.org

| Functional Group | Coordination Site | Technique | Expected Observation |

|---|---|---|---|

| Carboxylate | Oxygen | IR Spectroscopy | Shift in ν(COO⁻) stretching frequencies |

| Pyridyl | Nitrogen | X-ray Crystallography | Li-N bond distance of 2.0 - 2.2 Å |

| Cyano | Nitrogen | IR Spectroscopy | Shift of ν(C≡N) to higher frequency |

Influence of Solvent and Anion on Lithium Coordination Architectures

The coordination environment of lithium is highly sensitive to the solvent used during synthesis and crystallization. researchgate.net Coordinating solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or water can compete with the ligand for coordination sites on the lithium ion. This can lead to the formation of solvated complexes where the solvent molecules are part of the primary coordination sphere of the lithium. The nature of the counter-anion (if present from a precursor salt) can also play a crucial role in the final structure, sometimes being incorporated into the coordination sphere.

For instance, in a strongly coordinating solvent, the formation of extended polymeric structures of lithium 3-cyano-2-pyridin-2-ylpropanoate might be inhibited in favor of discrete, solvated monomeric or dimeric species. Conversely, the use of non-coordinating solvents would likely favor the formation of higher-order aggregates and coordination polymers driven by the bridging capabilities of the carboxylate group.

Solid-State and Solution-Phase Structural Investigations of Lithium Complexes

The definitive characterization of the coordination modes of lithium with 3-cyano-2-pyridin-2-ylpropanoate would rely on single-crystal X-ray diffraction for the solid state and nuclear magnetic resonance (NMR) spectroscopy for the solution phase.

In solution, multinuclear NMR spectroscopy, particularly ⁶Li and ⁷Li NMR, is a powerful tool for probing the lithium environment. nih.govrsc.org The chemical shift of the lithium nucleus is highly sensitive to its coordination number and the nature of the coordinating atoms. Changes in the chemical shift upon dissolution in different solvents or at varying concentrations can provide insights into the dynamic equilibria between different coordinated species, such as monomers, dimers, and higher aggregates. Furthermore, ¹H and ¹³C NMR can reveal information about the coordination of the organic ligand by observing changes in the chemical shifts of the protons and carbons near the potential binding sites.

Iv. Advanced Spectroscopic and Computational Investigations of Lithium;3 Cyano 2 Pyridin 2 Ylpropanoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of Lithium;3-cyano-2-pyridin-2-ylpropanoate in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ⁷Li, a detailed map of the molecular framework and ionic interactions can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the organic backbone of the 3-cyano-2-pyridin-2-ylpropanoate anion. While direct experimental data for this specific lithium salt is not extensively published, the chemical shifts can be reliably estimated based on data from structurally related compounds such as 2-substituted pyridines and cyanopropanoate derivatives.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanoate side chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position of the pyridine ring is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. The protons of the propanoate moiety, specifically the methine (-CH) and methylene (B1212753) (-CH₂) groups, would appear further upfield.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon of the nitrile group (-C≡N) is expected to resonate around 115-120 ppm, while the carboxylate carbon (-COO⁻) would be significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyridine ring would appear between approximately 120 and 150 ppm, with the carbon atom adjacent to the nitrogen (C2) being the most deshielded.

Estimated ¹H NMR Chemical Shifts

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | 8.5 - 8.7 | Doublet |

| Pyridine H-4 | 7.7 - 7.9 | Triplet of doublets |

| Pyridine H-3 | 7.3 - 7.5 | Doublet |

| Pyridine H-5 | 7.2 - 7.4 | Triplet |

| Propanoate -CH | 4.0 - 4.3 | Triplet |

| Propanoate -CH₂ | 3.0 - 3.3 | Doublet |

Estimated ¹³C NMR Chemical Shifts

| Carbon | Estimated Chemical Shift (δ, ppm) |

| Carboxylate C=O | 170 - 175 |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 124 - 126 |

| Pyridine C-5 | 122 - 124 |

| Cyano -C≡N | 117 - 120 |

| Propanoate -CH | 45 - 50 |

| Propanoate -CH₂ | 30 - 35 |

⁷Li NMR spectroscopy is a powerful probe for investigating the coordination environment of the lithium cation. northwestern.eduhuji.ac.il Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being more commonly used due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ⁷Li is highly sensitive to its immediate electronic surroundings, including the nature of the coordinating atoms, the coordination number, and the geometry of the complex. northwestern.eduhuji.ac.il

In this compound, the Li⁺ ion is expected to coordinate with the carboxylate oxygen atoms and potentially the nitrogen atom of the cyano group or the pyridine ring, forming a chelate structure. The ⁷Li chemical shift for such a coordinated lithium ion typically falls within the range of -2 to +2 ppm relative to a LiCl standard. northwestern.edu The linewidth of the ⁷Li signal can also provide information about the symmetry of the coordination sphere; a more symmetric environment generally results in a sharper signal. huji.ac.il Variations in solvent and concentration can influence the observed chemical shift and linewidth by altering the solvation and aggregation state of the lithium salt.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. These techniques are complementary and are essential for confirming the structure of this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

A strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group is anticipated in the region of 2240-2260 cm⁻¹. The carboxylate group (-COO⁻) gives rise to two distinct, strong absorption bands: an asymmetric stretching vibration (νₐₛ) typically between 1550 and 1650 cm⁻¹, and a symmetric stretching vibration (νₛ) between 1360 and 1450 cm⁻¹. The positions of these bands are indicative of the coordination of the carboxylate group to the lithium ion. Additionally, various bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations will appear around 3000-3100 cm⁻¹ for the aromatic ring and 2850-2960 cm⁻¹ for the aliphatic chain.

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, the C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum, often with a slightly different frequency compared to the IR absorption. The symmetric stretch of the carboxylate group is typically strong in the Raman spectrum, while the asymmetric stretch is often weaker. The pyridine ring breathing modes, which involve the symmetric expansion and contraction of the ring, usually give rise to a strong and characteristic Raman signal around 1000 cm⁻¹.

Estimated Vibrational Frequencies

| Functional Group | Vibrational Mode | Estimated IR Frequency (cm⁻¹) | Estimated Raman Frequency (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2240 - 2260 (sharp, strong) | 2240 - 2260 (sharp, strong) |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550 - 1650 (strong) | 1550 - 1650 (weak) |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1360 - 1450 (strong) | 1360 - 1450 (strong) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 (multiple bands) | 1400 - 1600 (multiple bands) |

| Pyridine Ring | Ring Breathing | ~1000 (medium) | ~1000 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (multiple bands) | 3000 - 3100 (multiple bands) |

| Aliphatic C-H | Stretching | 2850 - 2960 (multiple bands) | 2850 - 2960 (multiple bands) |

Mass Spectrometry for Molecular Characterization and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of the molecular weight and the elucidation of fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and coordination compounds like this compound. rsc.org

In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the lithiated molecular ion [M+Li]⁺ or solvated adducts. In the negative ion mode, the spectrum would be dominated by the 3-cyano-2-pyridin-2-ylpropanoate anion [M]⁻.

Tandem mass spectrometry (MS/MS) experiments on the [M]⁻ anion would reveal its characteristic fragmentation pathways. Common fragmentation patterns for such compounds include the loss of small neutral molecules. For the 3-cyano-2-pyridin-2-ylpropanoate anion, key expected fragmentations would involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group, which is a very common fragmentation pathway for carboxylates.

Loss of HCN: Elimination of hydrogen cyanide (27 Da) from the molecule.

Cleavage of the side chain: Fragmentation of the bond between the pyridine ring and the propanoate side chain.

Analysis of the fragmentation pattern provides a fingerprint that helps to confirm the structure of the anion and provides insight into its gas-phase chemistry.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry, enabling the elucidation of molecular properties that can be challenging to probe experimentally. For this compound, these methods can predict its three-dimensional structure, the distribution of electrons, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it a popular choice for studying molecules of this size.

To investigate the geometry and energy of this compound, DFT calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov A common choice for the basis set would be 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for anions and non-covalent interactions. nih.gov

The primary outputs of these calculations are the optimized molecular geometry, representing the lowest energy conformation of the molecule, and its total electronic energy. The calculations would likely reveal the coordination of the lithium ion with the carboxylate group of the 3-cyano-2-pyridin-2-ylpropanoate anion. The bond lengths and angles within the pyridinyl, cyano, and propanoate moieties would also be determined. Furthermore, DFT can be used to calculate the energies of different possible isomers or conformers, thereby identifying the most stable structure.

Table 1: Hypothetical Geometric Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Li–O (carboxylate) | ~1.95 Å |

| Bond Length | C=O (carboxylate) | ~1.25 Å |

| Bond Length | C≡N (cyano) | ~1.16 Å |

| Bond Angle | O–C–O (carboxylate) | ~125° |

| Dihedral Angle | Pyridinyl ring - Carboxylate plane | ~75° |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound is not publicly available.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT can be used to simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the computational method. nih.gov The predicted infrared and Raman spectra would show characteristic peaks for the functional groups present in the molecule. For instance, the C≡N stretching vibration of the cyano group would be expected in the range of 2200-2260 cm⁻¹. The carboxylate group would exhibit symmetric and asymmetric stretching vibrations, and the pyridine ring would have a series of characteristic ring stretching and bending modes. pku.edu.cn

Electronic excitation energies, which correspond to the absorption of light in the UV-Vis region, can be calculated using Time-Dependent DFT (TD-DFT). These calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions within the molecule. royalsocietypublishing.org These transitions would likely involve the π-systems of the pyridine ring.

While DFT calculations provide a static picture of the molecule at its energy minimum, ab initio molecular dynamics (AIMD) simulations can be used to study its dynamic behavior over time. nih.govbohrium.com In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanics, allowing the system to evolve according to the laws of physics. acs.orgnih.gov

For this compound, an AIMD simulation could provide insights into several dynamic processes. In the presence of a solvent, it could model the solvation of the lithium ion and the propanoate anion, revealing the structure and dynamics of the solvent shells. nih.govbohrium.com It could also be used to study the vibrational motions of the molecule at finite temperatures and the conformational flexibility of the propanoate chain. The dynamics of the lithium ion's interaction with the carboxylate group, including the possibility of ion pairing or dissociation in solution, could also be investigated. nih.govbohrium.com These simulations are computationally intensive but offer a detailed view of the molecule's behavior in a more realistic, dynamic environment.

Comparative Analysis of Theoretical and Experimental Data

The validation of computational models is crucial for their reliability. A comparative analysis of the theoretically predicted data with experimental results is therefore an essential step in the investigation of this compound.

For instance, the calculated geometric parameters from DFT could be compared with data from X-ray crystallography if a single crystal of the compound can be obtained. The predicted vibrational frequencies from DFT can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov A good agreement between the scaled theoretical frequencies and the experimental peak positions would support the accuracy of the computational model.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (FTIR) |

| C≡N Stretch | ~2245 | ~2240 |

| C=O Asymmetric Stretch | ~1600 | ~1595 |

| Pyridine Ring Stretch | ~1580 | ~1575 |

| C–O Symmetric Stretch | ~1410 | ~1415 |

Note: The data in this table is for illustrative purposes to demonstrate the comparative analysis process.

Similarly, the predicted UV-Vis absorption maxima from TD-DFT calculations can be compared with the spectrum obtained from UV-Vis spectroscopy. Discrepancies between the theoretical and experimental data can often provide further insights, for example, highlighting the importance of solvent effects or the presence of intermolecular interactions in the experimental system that were not fully accounted for in the computational model. This iterative process of comparison and refinement leads to a more robust and accurate understanding of the molecular properties of this compound.

V. Mechanistic Investigations of Reactions Involving Lithium;3 Cyano 2 Pyridin 2 Ylpropanoate

Reaction Pathway Elucidation for Formation and Transformation

The formation of Lithium;3-cyano-2-pyridin-2-ylpropanoate typically proceeds via the deprotonation of a suitable precursor, such as an ester like ethyl 2-(3-cyanopyridin-2-yl)acetate. chemicalbook.com This reaction involves a strong, non-nucleophilic base, with Lithium Diisopropylamide (LDA) being a prime candidate due to its efficacy in generating lithium enolates. libretexts.org The deprotonation occurs at the α-carbon, facilitated by the electron-withdrawing effects of both the adjacent cyano and pyridyl groups, which stabilize the resulting carbanion.

The transformation of this compound primarily involves its reaction as a nucleophile. A common transformation is alkylation, where the enolate attacks an alkyl halide. mt.com The reaction mechanism is anticipated to be a standard S\textsubscript{N}2 type process. youtube.com The enolate can exhibit ambident nucleophilicity, with potential for reaction at either the α-carbon or the oxygen atom. However, C-alkylation is generally favored, particularly in reactions with alkyl halides. princeton.edu

Another potential transformation is the reaction with carbonyl compounds, such as aldehydes or ketones, in an aldol-type addition. This would proceed through a nucleophilic attack of the enolate carbon on the electrophilic carbonyl carbon. makingmolecules.com The stereochemical outcome of such reactions is often directed by the geometry of the enolate and the coordination of the lithium cation. pitt.edu

Transition State Analysis in Key Chemical Transformations

For alkylation reactions, the transition state is envisioned as a classic S\textsubscript{N}2 arrangement, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, and the halide acts as the leaving group. The geometry of this transition state will be influenced by steric factors from the substituents on both the enolate and the alkyl halide.

In aldol-type additions, the Zimmerman-Traxler model provides a useful framework for predicting the stereochemical outcome. pitt.edu This model proposes a chair-like six-membered transition state involving the lithium enolate and the aldehyde. The coordination of the lithium cation to both the enolate oxygen and the carbonyl oxygen of the aldehyde is a key feature that dictates the facial selectivity of the reaction. makingmolecules.com The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines the stereochemistry of the resulting aldol (B89426) adduct. For this compound, the pyridyl and cyano groups would occupy specific positions in this transition state, influencing the approach of the electrophile.

Role of the Lithium Counterion in Reaction Mechanisms and Selectivity

The lithium counterion plays a pivotal role in the structure, aggregation, and reactivity of enolates. ethz.ch Organolithium compounds have a strong tendency to form aggregates in solution, and the nature of these aggregates can significantly influence the reaction pathway. nih.gov The lithium cation's ability to coordinate with solvent molecules and other polar functional groups is a key determinant of the enolate's reactivity and selectivity. ethz.ch

In the case of this compound, the lithium ion is expected to chelate between the enolate oxygen and the nitrogen atom of the pyridyl ring. This chelation would lead to a more rigid and defined enolate structure, which can enhance stereoselectivity in its reactions. nih.gov This internal coordination can influence the facial bias of the enolate, directing the approach of an incoming electrophile to one side of the nucleophilic carbon.

Furthermore, the presence of lithium salts, such as lithium chloride or lithium bromide, which can be byproducts of enolate formation or added intentionally, can alter the aggregation state and reactivity of the lithium enolate. acs.org These salts can form mixed aggregates with the enolate, leading to changes in reaction rates and selectivities. ethz.ch The electrostatic interactions between the lithium cation and the nitrogen atom of the pyridine (B92270) ring are also crucial in directing the regioselectivity of certain reactions. acs.org

Kinetic and Thermodynamic Parameters of Chemical Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, general principles of enolate chemistry allow for a qualitative discussion.

The formation of the lithium enolate using a strong base like LDA is typically a rapid and essentially irreversible process at low temperatures, indicating a kinetically controlled deprotonation. makingmolecules.com This allows for the regioselective formation of the enolate. libretexts.org The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the cyano and pyridyl groups.

The rate of subsequent reactions, such as alkylation, will depend on several factors, including the concentration of the reactants, the nature of the solvent, the temperature, and the structure of the electrophile. Kinetic studies on related systems have been performed to elucidate reaction mechanisms. koreascience.kr For instance, the rate of alkylation of phenacyl bromide with pyridine has been studied to understand the transition state. rsc.org While not directly analogous, such studies provide a framework for how kinetic investigations of this compound reactions could be approached.

Data Tables

Table 1: Factors Influencing the Reactions of Lithium Enolates

| Factor | Influence on Reaction Mechanism and Selectivity |

| Base Strength and Steric Hindrance | Determines the regioselectivity of enolate formation (kinetic vs. thermodynamic control). makingmolecules.com |

| Solvent | Affects the aggregation state and solvation of the lithium enolate, influencing reactivity. ethz.ch |

| Temperature | Can be used to control kinetic versus thermodynamic reaction pathways. makingmolecules.com |

| Lithium Salt Additives | Can modify the aggregation state and reactivity of the enolate. acs.org |

| Chelating Groups | Internal coordination with the lithium ion can enforce a specific enolate geometry and enhance stereoselectivity. nih.gov |

Table 2: Expected Reaction Parameters for Transformations of this compound

| Transformation | Expected Reaction Type | Key Mechanistic Feature | Factors Influencing Rate |

| Alkylation with Alkyl Halide | S\textsubscript{N}2 | Nucleophilic attack of the enolate carbon. youtube.com | Electrophile structure, solvent polarity, temperature. |

| Aldol Addition with Aldehyde | Nucleophilic Addition | Zimmerman-Traxler six-membered transition state. pitt.edu | Steric hindrance, lithium chelation, temperature. |

Vii. Emerging Research Avenues and Methodological Innovations

Development of Novel Synthetic Routes for Structural Diversification

The structural framework of Lithium;3-cyano-2-pyridin-2-ylpropanoate, featuring a substituted pyridine (B92270) ring, offers considerable scope for diversification. Modern synthetic organic chemistry provides a rich toolbox for creating analogues with tailored electronic and steric properties.

Recent research has focused on developing efficient, one-pot multicomponent reactions to construct highly functionalized pyridine rings. nih.govresearchgate.netacs.orgnih.gov These methods offer advantages such as high yields, shorter reaction times, and reduced waste by combining multiple starting materials in a single step. acs.orgnih.gov For instance, microwave-assisted synthesis has emerged as a green chemistry tool for rapidly producing novel pyridine derivatives. acs.orgnih.gov Another key area is the late-stage functionalization of the pyridine core, which allows for the modification of already synthesized, complex molecules. acs.org This is particularly valuable as it enables the creation of a library of derivatives from a common intermediate, facilitating structure-activity relationship studies. nih.gov

Furthermore, the introduction of the cyano group, a versatile synthetic handle, is a critical aspect of synthesizing the target compound and its derivatives. scielo.brrsc.org Advances in cyanation reactions have moved towards safer and more efficient protocols, avoiding highly toxic reagents. scielo.brnumberanalytics.comresearchgate.net Palladium-catalyzed cyanation, for example, has become a robust method for introducing nitrile groups into aryl halides with wide functional group compatibility. rsc.org Other transition metals like ruthenium have also been explored for catalyzing cyanation reactions under mild conditions. nih.gov These modern catalytic systems could be adapted to introduce or modify the cyano group in precursors to this compound.

Table 1: Modern Synthetic Strategies for Pyridine and Nitrile Synthesis

| Synthetic Strategy | Description | Key Advantages | Relevant Precursors/Moieties |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis combining three or more reactants to form a complex product. researchgate.netacs.org | High atom economy, reduced reaction time, operational simplicity. acs.org | Pyridine core |

| Late-Stage Functionalization | Introduction of functional groups onto a complex molecule at a late stage of the synthesis. acs.org | Rapid generation of analogues, exploration of structure-activity relationships. acs.orgnih.gov | Pyridine core |

| Transition Metal-Catalyzed Cyanation | Use of catalysts (e.g., Palladium, Ruthenium) to introduce a cyano (-CN) group. rsc.orgnih.gov | High efficiency, mild reaction conditions, broad substrate scope. rsc.orgnumberanalytics.com | Cyano group |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. acs.orgnih.gov | Drastically reduced reaction times, often higher yields, green chemistry approach. nih.gov | Pyridine core |

Application of Advanced Analytical Techniques for In Situ Reaction Monitoring

The synthesis and reaction of organolithium compounds are often characterized by reactive, transient, and air-sensitive species, making them challenging to study with traditional offline analytical methods. mt.com The adoption of Process Analytical Technology (PAT) has revolutionized the understanding of these complex reactions by enabling real-time, in-situ monitoring. americanpharmaceuticalreview.commt.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful tool for this purpose. mt.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comjstar-research.com This provides a "molecular video" of the chemistry, offering detailed information on reaction initiation, kinetics, mechanisms, and endpoints without disturbing the reaction. youtube.comstk-online.ch Such insights are crucial for optimizing reaction conditions and ensuring process safety, particularly for highly exothermic or sensitive processes involving lithium enolates. stk-online.ch

Other spectroscopic techniques are also being integrated into reaction monitoring platforms. In-situ Raman and UV-Vis spectroscopy can provide complementary information, especially for studying polymorphism during crystallizations or monitoring species with strong chromophores. americanpharmaceuticalreview.comrsc.org Combining these PAT tools allows for a comprehensive understanding of the entire chemical process, from reaction kinetics to final product quality, which is invaluable for the controlled synthesis of compounds like this compound. mt.com

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Advantages for Organolithium Chemistry |

|---|---|---|---|

| In-situ FTIR (ReactIR) | Measures infrared absorption of molecules directly in the reaction vessel. mt.com | Real-time concentration profiles of reactants, intermediates, products; reaction kinetics and mechanism. youtube.comamericanpharmaceuticalreview.com | Monitors air- and moisture-sensitive species without sampling; tracks unstable intermediates. mt.com |

| In-situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe vibrational modes. rsc.org | Polymorphic transformations, crystallization monitoring, analysis of symmetric bonds. americanpharmaceuticalreview.com | Complements FTIR; less interference from solvents like water. |

| On-line Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules from the reaction. americanpharmaceuticalreview.com | Composition of gas phase (e.g., off-gassing) or liquid phase via sampling interface. americanpharmaceuticalreview.com | High sensitivity and selectivity; can monitor multiple species simultaneously. americanpharmaceuticalreview.com |

| Reaction Calorimetry | Measures the heat flow (generation or consumption) of a chemical reaction. | Thermodynamic data, reaction enthalpy, identification of accumulation or thermal hazards. | Crucial for ensuring the safety of highly exothermic lithiation reactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research, moving from property prediction to the de novo design of novel molecules. rsc.org For a compound like this compound, these computational tools offer the potential to predict its properties and to design novel analogues with enhanced characteristics.

ML models, such as random forest algorithms or graph neural networks (GNNs), can be trained on existing chemical datasets to predict a wide range of molecular properties, from physicochemical attributes to biological activity. rsc.orgresearchgate.net While large datasets for organometallic compounds are less common, transfer learning techniques and the development of specialized descriptors are enabling accurate predictions even with smaller datasets. researchgate.netmdpi.com This approach could be used to screen virtual libraries of derivatives of the target compound, prioritizing the synthesis of those with the most promising predicted properties. chemistryworld.com

Table 3: Applications of AI/ML in Compound Research

| AI/ML Application | Description | Potential Impact on Pyridin-2-ylpropanoate Research |

|---|---|---|

| Property Prediction (QSPR) | Machine learning models are trained to correlate molecular structures with their properties. rsc.orgresearchgate.net | Predict solubility, stability, reactivity, and potential biological activity of novel analogues without synthesis. |

| Generative de Novo Design | Generative models (e.g., GANs, VAEs) create new molecular structures with desired properties. medium.comacs.org | Design new this compound derivatives with optimized characteristics. |

| Retrosynthesis Planning | AI tools predict potential synthetic routes for a target molecule. | Suggest efficient and novel synthetic pathways for the target compound and its derivatives. |

| Mechanism Elucidation | ML models analyze high-throughput experimental data to identify mechanistic descriptors. rsc.org | Provide insights into the reaction mechanisms involved in the synthesis and reactivity of lithium enolates. |

Interdisciplinary Research with Material Science and Theoretical Chemistry

The unique structural features of this compound make it a candidate for interdisciplinary research, particularly in material science and theoretical chemistry.

In material science, lithium-containing organic compounds are of significant interest, especially for energy storage applications like lithium-ion batteries. samipubco.com The development of solid and gel polymer electrolytes is a key area of research, where lithium salts are dissolved in a polymer matrix to enhance safety and performance. rsc.orgwikipedia.org The pyridine and cyano functionalities could be leveraged to create novel polymer materials, where the compound acts as a monomer or an additive to modulate properties like ionic conductivity or interfacial stability. nih.gov For example, polymers containing nitrogen heterocycles can be designed to have specific interactions with lithium ions, potentially leading to improved battery materials. nih.govresearchgate.net

Theoretical chemistry provides indispensable tools for understanding the fundamental properties of organolithium compounds. Lithium enolates are known to exist not as simple monomers but as complex aggregates (e.g., dimers, tetramers, or hexamers), and the nature of this aggregation profoundly influences their reactivity. nih.govrsc.org Computational methods like Density Functional Theory (DFT) are used to calculate the structures and energies of these aggregates, predicting which forms are most stable in different solvents. figshare.comacs.orgacs.org These theoretical studies can elucidate the compound's structure in solution, rationalize its reactivity, and guide the design of experiments. nih.govnih.govnih.gov

Table 4: Interdisciplinary Research Directions

| Field | Research Focus | Relevance to this compound |

|---|---|---|

| Material Science (Polymer Electrolytes) | Developing safer, high-conductivity materials for lithium batteries. rsc.orgwikipedia.org | The compound could serve as a functional monomer or a lithium salt additive in novel polymer electrolytes. nih.govresearchgate.net |

| Theoretical Chemistry (DFT) | Modeling the aggregation state (monomer, dimer, tetramer) and solvation of lithium enolates. nih.govfigshare.comacs.org | Predicting the solution-state structure and reactivity of the compound, guiding synthetic planning. acs.org |

| Material Science (Functional Materials) | Creating polymers with specific electronic or coordination properties. | The pyridine and cyano groups could be used to design materials with applications in catalysis or as ligands for metal complexes. |

| Theoretical Chemistry (Reactivity) | Simulating reaction pathways and transition states to understand reaction mechanisms. nih.gov | Providing a detailed mechanistic understanding of how the compound is formed and how it reacts with electrophiles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium;3-cyano-2-pyridin-2-ylpropanoate, and how can purity be validated?

- Methodology :

- Step 1 : Employ microwave-assisted synthesis (common for pyridine derivatives) to enhance reaction efficiency and reduce side products .

- Step 2 : Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) for purification. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm using FTIR (amide I band ~1650 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm) .

- Step 3 : Quantify lithium content via ICP-OES to ensure stoichiometric integrity .

Q. How can the electronic structure of this compound be characterized?

- Methodology :

- DFT Calculations : Use the Vienna Ab Initio Simulation Package (VASP) with the PBE-GGA functional to model the molecule’s geometry and electron distribution .

- Experimental Validation : Compare computational results with XPS (binding energy of cyano groups ~285 eV) and UV-Vis spectroscopy (π→π* transitions in pyridine ~270 nm) .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the electrochemical stability of this compound in lithium-ion battery electrolytes?

- Methodology :

- Experimental Design :

- Test in propylene carbonate (high polarity) vs. dimethyl carbonate (low polarity) with LiPF₆ or LiTFSI salts.

- Use cyclic voltammetry (scan rate 1 mV/s) to measure oxidation potentials and impedance spectroscopy (frequency range 100 kHz–10 mHz) to assess ionic conductivity .

- Data Analysis : Correlate solvent dielectric constant (ε) with decomposition voltage shifts. Apply linear regression models to quantify counterion effects on conductivity .

Q. What computational strategies resolve discrepancies in reported ligand-binding affinities of pyridin-2-ylpropanoate derivatives?

- Methodology :

- Error Source Identification : Compare PW91 vs. hybrid functionals (e.g., HSE06) for ligand-protein docking simulations. Assess basis set completeness (e.g., 6-311++G** vs. def2-TZVP) .

- Experimental Cross-Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and validate computational predictions .

Q. How can in situ spectroscopic methods elucidate reaction mechanisms involving this compound in catalytic cycles?

- Methodology :

- Operando Techniques :

- Employ Raman spectroscopy (laser wavelength 532 nm) to track cyano group vibrations (~2200 cm⁻¹) during catalysis.

- Use XAS (X-ray absorption spectroscopy) at the Li K-edge to monitor lithium coordination changes .

- Data Integration : Apply multivariate curve resolution (MCR) to deconvolute overlapping spectral features .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

- Resolution Strategy :

- Controlled Replication : Conduct TGA/DSC under inert (N₂) vs. oxidative (O₂) atmospheres (heating rate 10°C/min). Compare decomposition onset temperatures .

- Computational Insight : Perform ab initio molecular dynamics (AIMD) simulations to model bond dissociation pathways under varying conditions .

Methodological Best Practices

Q. What statistical frameworks ensure robust interpretation of structure-activity relationships (SAR) for pyridin-2-ylpropanoate derivatives?

- Guidelines :

- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality of SAR datasets (e.g., electronic parameters, steric bulk).

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in DFT-predicted activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.